N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a pyrimidine core substituted with methoxyphenyl, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a nitro-substituted pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction, potassium carbonate for base-catalyzed reactions, and various solvents like DMF and ethanol. Reaction conditions typically involve moderate to high temperatures and controlled pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-26-13-9-7-12(8-10-13)20-17-21-15(18)14(23(24)25)16(22-17)19-11-5-3-2-4-6-11/h2-10H,1H3,(H4,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLPRROPNGWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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